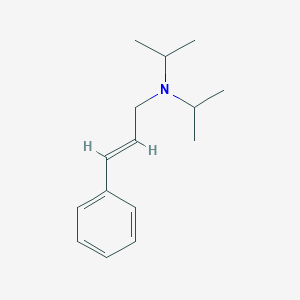
N,N-Bisisopropyl-3-phenyl-2-propenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
化学反应分析
N,N-Bisisopropyl-3-phenyl-2-propenamine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions may involve reagents like or .
Substitution: Common reagents for substitution reactions include and .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
科学研究应用
N,N-Bisisopropyl-3-phenyl-2-propenamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As an impurity of , it is relevant in pharmaceutical research to ensure the purity and efficacy of the medication.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine is not well-documented. as an impurity of Tolterodine , it may interact with similar molecular targets and pathwaysTolterodine works by blocking muscarinic receptors in the bladder, reducing bladder contractions and increasing bladder capacity . It is possible that This compound may exhibit similar interactions, although further research is needed to confirm this.
相似化合物的比较
N,N-Bisisopropyl-3-phenyl-2-propenamine: can be compared with other similar compounds, such as:
- N,N-Diisopropyl-3-phenyl-2-propen-1-amine
- Cinnamyl-diisopropyl-amine
- N,N-Diisopropyl-3-phenylprop-2-en-1-amine
These compounds share similar structural features but may differ in their chemical properties and applications.
生物活性
N,N-Bisisopropyl-3-phenyl-2-propenamine, also known by its CAS number 87462-12-2, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₅H₂₃N
- Molecular Weight : 217.35 g/mol
- Structure : The compound features a propenamine structure with two isopropyl groups and a phenyl group attached to the carbon chain.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate amines with propenal derivatives. The specific synthetic routes can influence the yield and purity of the final product, which has been reported to be an impurity of Tolterodine, a drug used for urinary incontinence management .
Pharmacological Profile
- Antagonistic Properties : this compound has shown potential as an antagonist at various receptor sites. Its structure suggests that it might interact with adenosine receptors, which are critical in numerous physiological processes.
- Anticancer Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant activity against several cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells . The mechanism often involves inhibition of topoisomerase IIα, a crucial enzyme in DNA replication and repair.
- Antimicrobial Effects : Compounds related to this compound have demonstrated antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be effective in sub-micromolar ranges against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
Case Studies
- Topoisomerase Inhibition : A study highlighted the activity of related compounds in inhibiting human topoisomerase IIα, which is vital for cancer treatment strategies. This inhibition was associated with reduced cell viability in various cancer cell lines .
- Adenosine Receptor Interaction : Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications can enhance selectivity and potency at adenosine receptors, suggesting that this compound may possess similar properties .
Data Tables
属性
IUPAC Name |
(E)-3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVOTFSKSSADY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC=CC1=CC=CC=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C/C=C/C1=CC=CC=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544634 |
Source


|
| Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-12-2 |
Source


|
| Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














